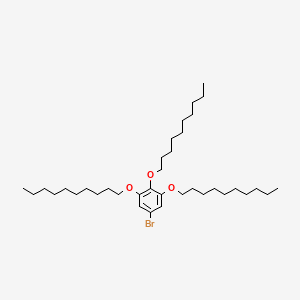
5-Bromo-1,2,3-tris(decyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3-tris(decyloxy)benzene is a chemical compound with the molecular formula C36H65BrO3 and a molecular weight of 625.8 g/mol It is a derivative of benzene, where three decyloxy groups and one bromine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the bromine atom onto the benzene ring . The decyloxy groups can be introduced through a nucleophilic substitution reaction using decanol and a suitable base.
Industrial Production Methods
Industrial production of 5-Bromo-1,2,3-tris(decyloxy)benzene may involve large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3-tris(decyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The decyloxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of decyloxy groups.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Scientific Research Applications
5-Bromo-1,2,3-tris(decyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Potential use in the study of biological systems and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3-tris(decyloxy)benzene involves its interaction with molecular targets through its bromine and decyloxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the decyloxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3-tris(dodecyloxy)benzene: Similar structure with longer alkyl chains.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups instead of decyloxy groups.
Uniqueness
5-Bromo-1,2,3-tris(decyloxy)benzene is unique due to the presence of three decyloxy groups, which impart distinct hydrophobic properties and influence its reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in material science and organic synthesis.
Properties
Molecular Formula |
C36H65BrO3 |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
5-bromo-1,2,3-tris-decoxybenzene |
InChI |
InChI=1S/C36H65BrO3/c1-4-7-10-13-16-19-22-25-28-38-34-31-33(37)32-35(39-29-26-23-20-17-14-11-8-5-2)36(34)40-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
InChI Key |
NIWJYARHKGQNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


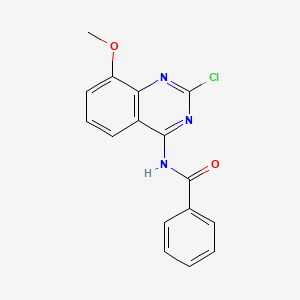
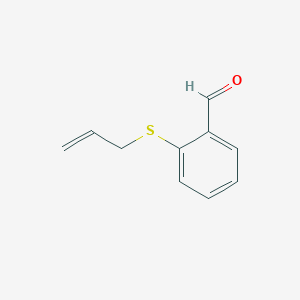
![6-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14124376.png)
![2-[2-(Diphenylmethyl)anilino]propane-1,3-diol](/img/structure/B14124377.png)
![3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidine-5-thiolate](/img/structure/B14124379.png)
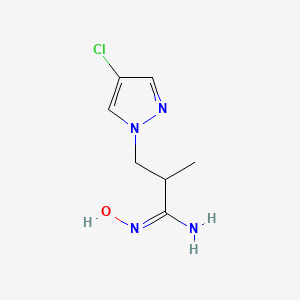
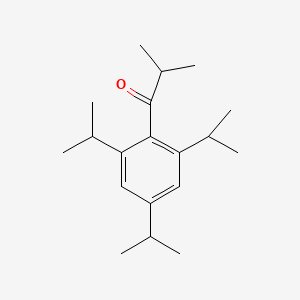
![3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14124393.png)
![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124400.png)
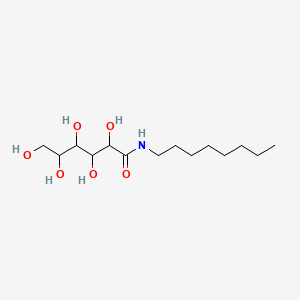

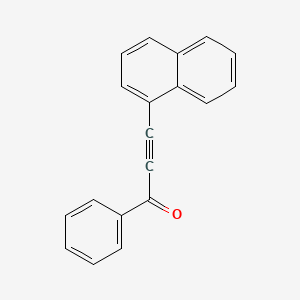
![1-(3,5-difluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124435.png)
![Isoxazolo[5,4-b]pyridine-3-acetic acid](/img/structure/B14124437.png)
